Fenasulam
Overview
Description
Fenasulam is a synthetic carbamate herbicide known for its effectiveness in controlling difficult weeds. It is chemically identified as methyl {4-[2-(4-chloro-2-methylphenoxy)acetamido]benzenesulfonyl}carbamate . This compound has been used in agricultural settings, although it is now considered obsolete in many regions .
Preparation Methods
Fenasulam is synthesized through a series of chemical reactions involving the condensation of 4-chloro-2-methylphenol with chloroacetic acid, followed by sulfonation and carbamoylation . The industrial production of this compound typically involves the following steps:
Condensation Reaction: 4-chloro-2-methylphenol reacts with chloroacetic acid to form 4-chloro-2-methylphenoxyacetic acid.
Sulfonation: The phenoxyacetic acid derivative undergoes sulfonation to introduce the sulfonyl group.
Carbamoylation: The sulfonated product is then reacted with methyl isocyanate to form this compound.
Chemical Reactions Analysis
Fenasulam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Fenasulam has been studied for its applications in various fields:
Mechanism of Action
Fenasulam exerts its herbicidal effects by inhibiting the enzyme dihydropteroate synthase, which is crucial for folate synthesis in plants . This inhibition disrupts the production of essential amino acids and nucleotides, leading to the death of the target weeds. Additionally, as a cholinesterase inhibitor, this compound forms unstable complexes with cholinesterases, leading to the accumulation of acetylcholine and subsequent disruption of nerve function .
Comparison with Similar Compounds
Fenasulam is part of the carbamate herbicide family, which includes compounds like carbaryl and aldicarb. Compared to these compounds, this compound is unique due to its specific structural features, such as the presence of a sulfonyl group and a chloro-substituted phenoxyacetic acid moiety . Similar compounds include:
Carbaryl: Another carbamate herbicide with a broad spectrum of activity.
Aldicarb: Known for its high toxicity and effectiveness against a wide range of pests.
Penoxsulam: A sulfonamide herbicide with a similar mode of action but different structural characteristics.
This compound’s unique structure and mode of action make it a valuable compound for specific agricultural applications, although its use has declined in recent years due to regulatory changes .
Properties
IUPAC Name |
methyl N-[4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]sulfonylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O6S/c1-11-9-12(18)3-8-15(11)26-10-16(21)19-13-4-6-14(7-5-13)27(23,24)20-17(22)25-2/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDDUUFFHPNIPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058183 | |
Record name | Fenasulam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78357-48-9 | |
Record name | Fenasulam [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078357489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenasulam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FENASULAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99SO9089L9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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